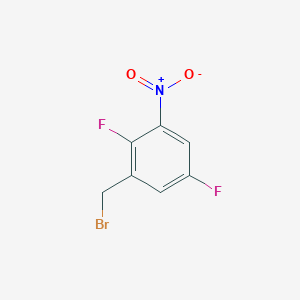

2,5-Difluoro-3-nitrobenzyl bromide

Overview

Description

Synthesis Analysis

The synthesis of 2,5-Difluoro-3-nitrobenzyl bromide involves several steps. One common approach is the bromination of 2,5-difluorotoluene using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a free radical mechanism, where NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position of the toluene ring. This leads to the formation of the desired product .

Physical And Chemical Properties Analysis

Scientific Research Applications

Protein Modification and Biological Applications

Research has demonstrated the utility of nitrobenzyl bromide derivatives in protein modification, highlighting their specificity for tryptophan residues. Loudon and Koshland (1970) elucidated the chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) with amino acids, revealing its potential as an environmental probe due to its hydrophobic affinity and specificity for tryptophan in proteins (Loudon & Koshland, 1970). Similarly, Horton and Tucker (1970) prepared water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, demonstrating selective modification of tryptophan and cysteine in aqueous solutions, further emphasizing the selective reactivity of nitrobenzyl bromide derivatives with protein residues (Horton & Tucker, 1970).

Photolabile Protecting Groups in Biochemistry

2-Nitrobenzyl derivatives, closely related to 2,5-difluoro-3-nitrobenzyl bromide, have been extensively used as photolabile protecting groups. McCray et al. (1980) described the application of caged ATP, synthesized using 2-nitrobenzyl derivatives, for time-resolved studies of ATP-requiring biological systems. The photolytic release of ATP from these caged compounds has significant implications for kinetic studies in biochemistry (McCray et al., 1980).

Applications in Polymer and Materials Science

The broader family of nitrobenzyl compounds, including o-nitrobenzyl derivatives, has found applications in polymer and materials science due to their photolabile nature. Zhao et al. (2012) discussed the utilization of o-nitrobenzyl groups in creating photodegradable hydrogels and other polymers, highlighting the versatility of these groups in altering polymer properties through irradiation (Zhao, Sterner, Coughlin, & Théato, 2012).

Electrochemistry and Surface Modification

Research by Jouikov and Simonet (2010) explored the electrochemical reduction of benzyl bromide derivatives at palladium electrodes, demonstrating the generation and immobilization of benzyl radicals onto solid interfaces. This study provides insights into the electrochemical behaviors of nitrobenzyl bromide derivatives and their potential for surface modification (Jouikov & Simonet, 2010).

properties

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMWJFSTVXTYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitrobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)

![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)